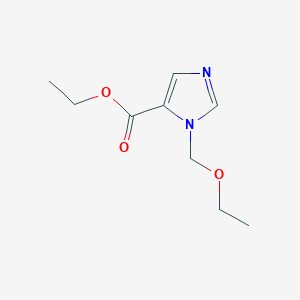![molecular formula C11H16N2O4S2 B2830564 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide CAS No. 899976-33-1](/img/structure/B2830564.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, also known as DTG, is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research due to its potential therapeutic effects on various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reduction and Chiral Intermediate Synthesis
The enzymatic reduction capabilities of various microbial cultures on compounds structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide have been explored. For instance, the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide by cultures from Rhodococcus, Nocardia, and Hansenula has been studied, resulting in the production of chiral intermediates with significant enantiomeric purity. These intermediates have potential applications in synthesizing beta-receptor antagonists such as d-sotalol. The process yielded high optical purities (>90%) and significant reaction yields (>50%), demonstrating the microbial cultures' efficiency in producing chiral intermediates for pharmaceutical applications (Patel et al., 1993).
Structural Analysis and Supramolecular Assembly
The structural characteristics and supramolecular assembly of nimesulide derivatives, closely related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been detailed through X-ray powder diffraction. These studies provide insight into the molecular interactions and hydrogen bonding patterns, crucial for understanding the compound's physicochemical properties and its potential applications in drug design and material science (Dey et al., 2015).
Analytical Applications in Lipid Peroxidation Assay
Research has utilized compounds structurally similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide for developing colorimetric assays of lipid peroxidation. The compound's interaction with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions forms stable chromophores, which can be measured for assessing lipid peroxidation levels in biological samples. This application is crucial for studying oxidative stress and its impact on cellular mechanisms (Gérard-Monnier et al., 1998).
Corrosion Inhibition Studies
Sulfonamide derivatives, including those related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit excellent adsorption characteristics, forming protective films on metal surfaces and significantly reducing corrosion rates. Such studies are vital for developing new corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)13-8-2-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSYXKXANPMHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)
![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)
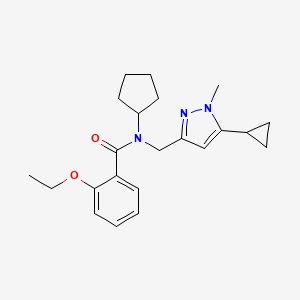

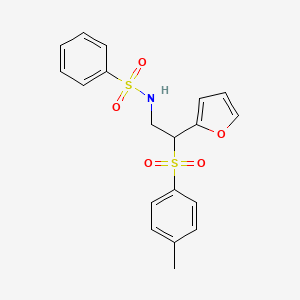

![9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2830494.png)
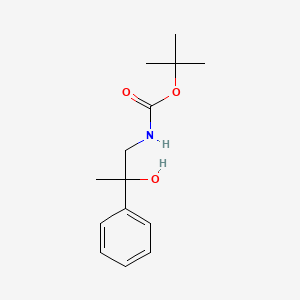
![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)
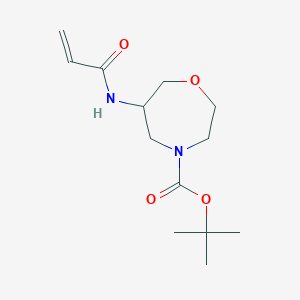
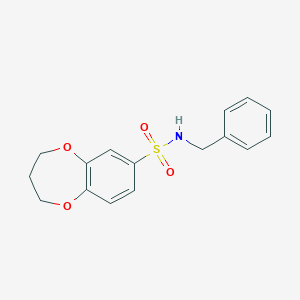

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)
